(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one
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Overview
Description
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) is a complex organic compound characterized by its unique furo[3,2-c]oxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]oxepin-6(4H)-one derivatives often involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium(IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation followed by lactonization, yielding the desired furo[3,2-c]oxepin-6(4H)-one derivatives in moderate to fair yields .
Industrial Production Methods
While specific industrial production methods for furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-6(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[3,2-c]oxepin ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate (CAN) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Furo[3,2-c]oxepin-6(4H)-one derivatives have several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as catalysts in various industrial processes
Mechanism of Action
The mechanism of action of furo[3,2-c]oxepin-6(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]quinolones: These compounds share a similar furo[3,2-c] structure but differ in their quinolone moiety.
Furo[3,2-c]pyrans: These compounds have a pyran ring fused to the furo[3,2-c] structure.
Properties
CAS No. |
171482-98-7 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1 |
InChI Key |
HOTVEPWTYXMOGA-MRTMQBJTSA-N |
SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2COC(=O)CC[C@H]2O1 |
Canonical SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Synonyms |
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) |
Origin of Product |
United States |
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